Compound Description: This compound is a cobalt(II) complex featuring two 1-benzyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole ligands coordinated to the central cobalt ion. [] The research primarily focuses on the structural characterization of this complex through X-ray crystallography, highlighting its distorted octahedral geometry and various bond angles and lengths. []
Compound Description: This compound is a novel pyrrole derivative synthesized via the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. [] The study focuses on the synthesis and characterization of this compound using NMR spectroscopy, IR spectroscopy, and elemental analysis. []
1-Benzyl-2-phenyl-1H-benzimidazole
Compound Description: This compound serves as a foundational structure for a series of benzimidazole-based salts investigated for their nonlinear optical (NLO) and ferroelectric properties. [] These salts, formed by reacting 1-benzyl-2-phenyl-1H-benzimidazole with inorganic acids, crystallize in a chiral space group and exhibit moderate SHG responses and ferroelectricity. [] Additionally, this compound is studied for its potential as an antihypertensive agent through in silico molecular docking investigations. []
Compound Description: This compound, TJ08, demonstrates potent antileukemic activity. [] The research focuses on developing a rapid microwave-assisted synthesis protocol for TJ08, significantly reducing the reaction time compared to conventional methods. []
N-(1-benzyl-1H-imidazol-2-yl)amide derivatives
Compound Description: These derivatives, particularly the one bearing an isonipecotic acid moiety (9g), exhibit promising melanocortin 1 receptor (MC1R) agonistic activity and metabolic stability. [] These findings suggest their potential as orally available small molecule MC1R agonists for treating conditions like erythroblastic protoporphyria (EPP). []
Compound Description: This benzimidazole derivative exhibits a T-shaped structure with specific dihedral angles between its phenyl, methoxyphenyl, and imidazole rings. [] The crystal structure analysis reveals weak C—H⋯O hydrogen bonds that link the molecules into chains. []
Compound Description: This compound is structurally characterized by a planar benzimidazole ring and a specific dihedral angle between the benzimidazole and the benzyl substituent. [] The crystal structure is primarily stabilized by C-H...N intermolecular hydrogen bonds. []
Compound Description: This benzimidazole derivative exhibits a sheet-like structure in its crystal form, primarily stabilized by a combination of C-H...π(arene) hydrogen bonds and aromatic π-π stacking interactions. []
Compound Description: This series of compounds represents a novel azaheterocyclic hybrid scaffold with potential biological activity. [] The synthesis involves a two-consecutive ABB-type 3CR design under microwave irradiation, highlighting the efficiency of this method. []
1-Benzyl-2-(thiophen-2-yl)-1H-benzimidazole
Compound Description: This compound's crystal structure is characterized by a planar benzimidazole ring and specific dihedral angles between the benzimidazole and the thiophene and benzyl rings. [] Intermolecular C—H⋯N and C—H⋯π contacts stabilize the crystal structure. []
1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole
Compound Description: This compound is synthesized by reacting 2-(2-hydroxyphenyl)benzimidazole with chloromethylbenzene. [] The bulky benzyl substituents result in a non-coplanar arrangement of the phenolate and benzimidazole rings, contributing to its weak photoluminescence. []
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
Compound Description: This imidazoline derivative is synthesized via a modified procedure using N-benzylethylenediamine and thiophene-2-carbaldehyde in the presence of N-bromosuccinimide. [] The compound highlights the versatility of imidazolines as a class, serving as ligands for imidazoline receptors, chiral ligands in metal catalysis, and synthetic intermediates. []
1H-Benzimidazol-2-yl hydrazones
Compound Description: This series of compounds, featuring various hydroxy and methoxy phenyl moieties, exhibits tubulin polymerization modulation, cytotoxicity against cancer cell lines, and antioxidant activities. [, ] Notably, trimethoxy-substituted derivative 1i and positional isomers 1j and 1k demonstrate promising anticancer activity comparable to podophyllotoxin. [] Some derivatives, like 1l and 1b-e, exhibit high radical scavenging capabilities. []
Compound Description: ABT-888 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor currently undergoing human phase I clinical trials for cancer treatment. [, , , ] This compound exhibits excellent PARP enzyme potency, single-digit nanomolar cellular potency, good aqueous solubility, oral bioavailability, and promising in vivo efficacy in preclinical cancer models. []
Compound Description: This ruthenium(II) complex exists as two isomers and is synthesized by reacting [RuCl2(DMSO)4] with 1-benzyl-4-(pyridin-2-yl)-1H-1,2,3-triazole. [] The research likely focuses on the synthesis, characterization, and potential applications of these ruthenium complexes.
Compound Description: This compound is structurally characterized by a planar benzimidazole ring system and specific dihedral angles between the benzimidazole, pyridine, and benzene rings. [] The crystal structure reveals weak C—H⋯π interactions that contribute to the molecular packing. []
Compound Description: This omeprazole derivative exhibits a specific dihedral angle between its benzimidazole and pyridine rings. [] C—H⋯O hydrogen bonds and offset π–π interactions involving benzimidazole rings stabilize its crystal structure. []
Compound Description: This compound's synthesis involves reacting N-methyl-O-phenylene-diamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorus oxychloride. [] The compound is then crystallized using non-aqueous organic solvents. []
Compound Description: This compound serves as a ligand (L) in the synthesis of a mononuclear copper(II) complex, [Cu(L)(Cl)]Cl. [] This complex exhibits higher antimicrobial activity compared to the free ligand. []
Compound Description: This benzimidazole derivative is synthesized through a multi-step reaction involving ethyl 4-acetamido-3-thioureidobenzoate and 2-bromo-1-phenylethanone. [] Its crystal structure is stabilized by C—H⋯O hydrogen bonding and π–π stacking interactions. []
Compound Description: This compound acts as a bacterial gyrase and/or topoisomerase IV inhibitor. [] Research focuses on its various solid forms, including crystalline and amorphous forms, and their application in treating bacterial infections. []
2-pyridin-2-yl-1H-benzimidazole
Compound Description: This compound acts as a colorimetric reagent for cobalt(II) ions. [] It forms a stable green complex with cobalt(II) under specific conditions, allowing for the spectrophotometric determination of cobalt in various samples. []
Compound Description: This compound, when in salt form with lactic acid, demonstrates potential for treating cancer. [] This invention focuses on a specific crystalline hydrate of this salt, its composition, and its use in pharmaceutical formulations for cancer treatment. []
Compound Description: These derivatives exhibit dual inhibitory activity against recombinant HIV-1 integrase and ribonuclease H. [, ] Their development stems from identifying a lead compound active against HIV-1 replication and targeting RNase H in vitro. [] These compounds demonstrate the potential of this chemical class for developing novel anti-HIV agents. []
Compound Description: This synthesized imidazole derivative is characterized using FTIR, 1H NMR, 13C NMR, and ESI-Mass spectral studies. [] It is investigated for its anticancer activity against human liver cancer cell lines (HepG2) due to the imidazole scaffold's potential in developing anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.